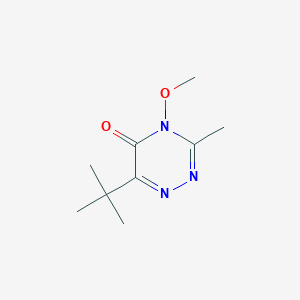
6-tert-Butyl-4-methoxy-3-methyl-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-Butyl-4-methoxy-3-methyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-4-methoxy-3-methyl-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Using hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.
Condensation reactions: Involving methoxy and methyl-substituted precursors with tert-butyl groups.
Industrial Production Methods
Industrial production methods for triazine compounds often involve large-scale batch or continuous processes. These methods ensure high yield and purity, utilizing optimized reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-4-methoxy-3-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at the triazine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of agrochemicals and materials.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-4-methoxy-3-methyl-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Known for its use in herbicides.
1,3,5-Triazine-2,4-diamine: Used in pharmaceuticals.
2,4-Diamino-6-chloro-1,3,5-triazine: Utilized in the synthesis of dyes and pigments.
Uniqueness
6-tert-Butyl-4-methoxy-3-methyl-1,2,4-triazin-5(4H)-one is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other triazine derivatives.
Properties
CAS No. |
62191-29-1 |
|---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
6-tert-butyl-4-methoxy-3-methyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H15N3O2/c1-6-10-11-7(9(2,3)4)8(13)12(6)14-5/h1-5H3 |
InChI Key |
LCNVVHNFLDLFFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C(=O)N1OC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate](/img/structure/B14544979.png)
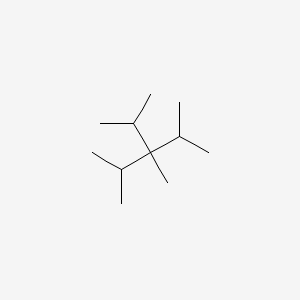
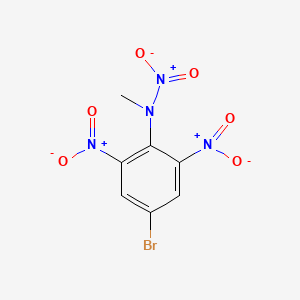
![2-Chloro-N-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide](/img/structure/B14544999.png)
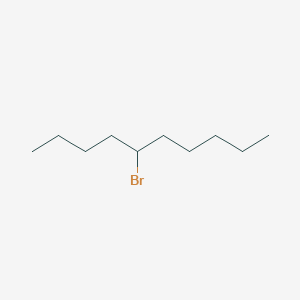
![1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1,5,6-trimethyl-](/img/structure/B14545021.png)
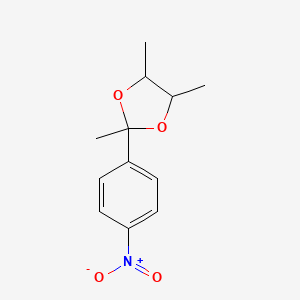
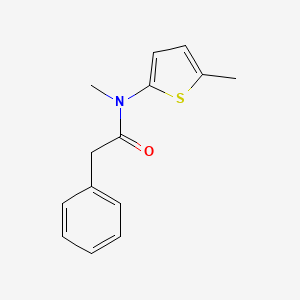
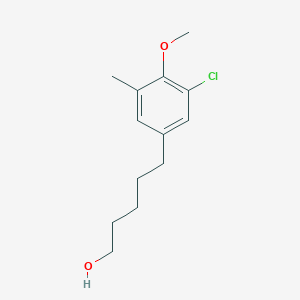
![5-Bromo-2-methyl-3H-naphtho[1,2-d]imidazole](/img/structure/B14545037.png)
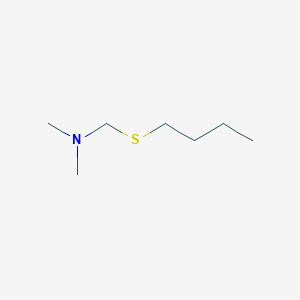
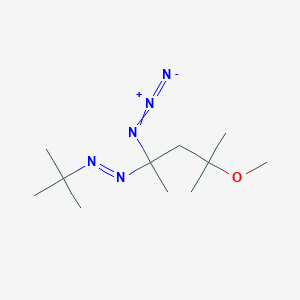
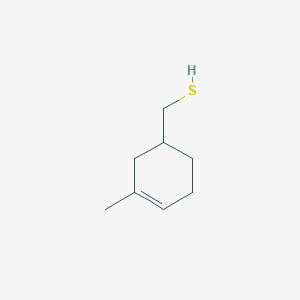
![Trimethyl[(6-methylnaphthalen-2-yl)methyl]stannane](/img/structure/B14545063.png)
